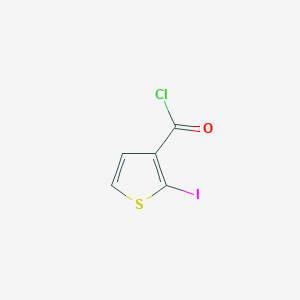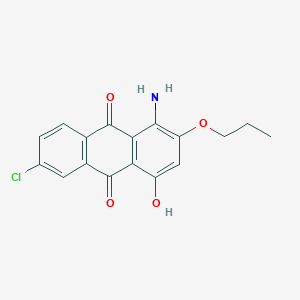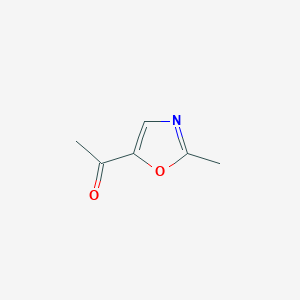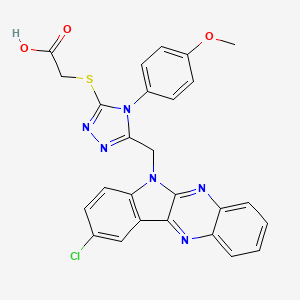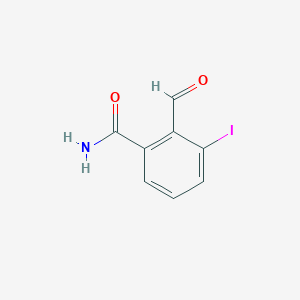![molecular formula C24H32N2O4 B15249653 Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis- CAS No. 19926-08-0](/img/structure/B15249653.png)
Ethanol, 2,2',2'',2'''-[9,10-anthracenediylbis(methylenenitrilo)]tetrakis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol is a complex organic compound that features an anthracene core linked to four ethanolamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol typically involves the reaction of anthracene-9,10-dicarbaldehyde with ethanolamine under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate Schiff bases, followed by reduction to yield the final tetraethanolamine derivative. The reaction conditions often require a solvent such as methanol or ethanol and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ethanolamine groups or the anthracene core.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of ether or ester compounds.
Aplicaciones Científicas De Investigación
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the anthracene core.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol exerts its effects is largely dependent on its interaction with molecular targets. The anthracene core can intercalate with DNA, while the ethanolamine groups can form hydrogen bonds with various biomolecules. These interactions can influence cellular processes and pathways, making the compound useful in biological and medical research.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenediyl-bis(methylene)dimalonic acid: Another anthracene derivative used as a singlet oxygen probe.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs) and as a fluorescent dye.
9,10-Dimethylanthracene: Utilized in photophysical studies and as a precursor for other chemical syntheses.
Uniqueness
2,2’,2’‘,2’‘’-((Anthracene-9,10-diylbis(methylene))bis(azanetriyl))tetraethanol is unique due to its combination of an anthracene core with multiple ethanolamine groups, providing a versatile platform for various chemical modifications and applications
Propiedades
Número CAS |
19926-08-0 |
|---|---|
Fórmula molecular |
C24H32N2O4 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-[[10-[[bis(2-hydroxyethyl)amino]methyl]anthracen-9-yl]methyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C24H32N2O4/c27-13-9-25(10-14-28)17-23-19-5-1-2-6-20(19)24(18-26(11-15-29)12-16-30)22-8-4-3-7-21(22)23/h1-8,27-30H,9-18H2 |
Clave InChI |
YJMAXCRSVMVTMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CN(CCO)CCO)CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


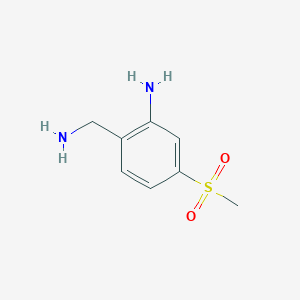
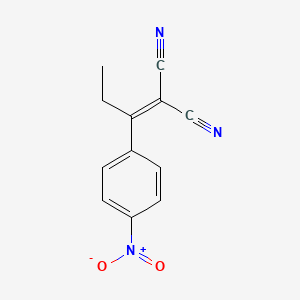
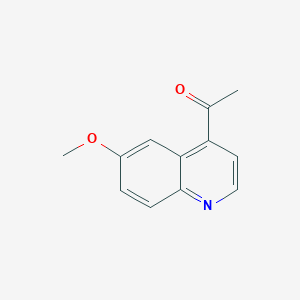
![(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol](/img/structure/B15249591.png)
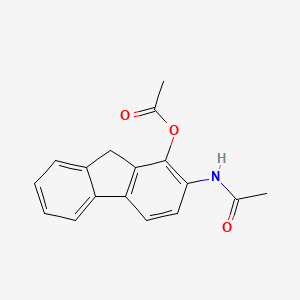
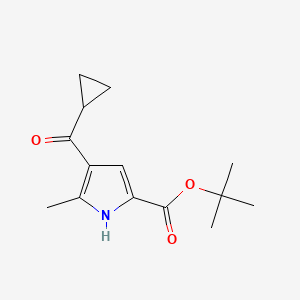
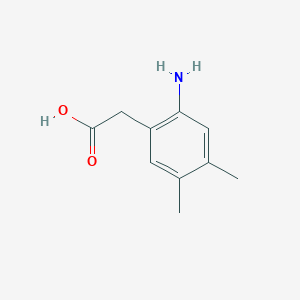
![cis-tert-Butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B15249638.png)
